3-Nitrotyramine hydrochloride
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Overview
Description
3-Nitrotyramine hydrochloride (3-NT) is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. It is a derivative of tyramine, a naturally occurring amino acid found in various foods, such as cheese, wine, and chocolate. 3-NT is a nitro derivative of tyramine that has a nitro group (-NO2) attached to the phenyl ring of tyramine.
Scientific Research Applications
Chemical Constituents and Cytotoxicity
Research has identified nitrotyramine derivatives, isolated from a halophilic facultatively anaerobic bacterium, which were synthesized from tyramine hydrochloride. One of these compounds demonstrated cytotoxicity against a murine leukemia cell line (Fu, Schmitz, & Tanner, 1995).
Role in Nitrating and Chlorinating Species Formation
3-Nitrotyrosine is a byproduct of reactions between nitrite and hypochlorous acid, forming intermediates capable of nitrating and chlorinating phenolic substrates. These reactions are significant in understanding inflammation-mediated protein modification and tissue injury (Eiserich et al., 1996).
Biomarker of Nitrosative Stress
3-Nitrotyrosine serves as a biomarker of nitrosative stress in various diseases, including neurodegenerative conditions and cancer. Its measurement in biological samples is typically performed using methods like immunohistochemistry and chromatography (Sultana & Butterfield, 2008).
Detection in Rat Microvessels
A study demonstrated the use of LC-MS/MS for measuring 3-Nitrotyrosine in rat microvessels, indicating its role as a biomarker of nitrative pathology caused by various oxidative processes (Althaus et al., 2000).
ELISA Application in Plasma
An indirect ELISA method was developed for detecting protein-bound 3-Nitrotyrosine in clinical plasma and serum samples, highlighting its significance in assessing nitrosative stress in clinical settings (Weber et al., 2012).
Liquid Chromatography in Biological Samples
Liquid chromatography with tandem mass spectrometric detection is used for the quantitative screening of 3-Nitrotyrosine in various biological matrices, aiding in the understanding of diseases like diabetes and neurological disorders (Rabbani & Thornalley, 2008).
MRI Imaging Using Nitroxides
3-Nitrotyrosine derivatives, used as nitroxide radioprotectors, enhance MRI imaging by providing tissue redox status information, useful in cancer research (Matsumoto et al., 2006).
Quantification Methods and Challenges
The detection and quantification of 3-Nitrotyrosine have evolved, with various methods showing different sensitivities and specificities. This evolution is crucial in understanding its role in physiological and pathological conditions (Teixeira et al., 2016).
Pathophysiological Function in Nitric Oxide and Reactive Oxygen Species
3-Nitrotyrosine formation is a result of the biochemical interaction between nitric oxide derivatives and reactive oxygen species, playing a significant role in various organ systems and diseases (Ischiropoulos, 1998).
Supramolecular Hydrogel Formation
A derivative of 3-Nitrotyrosine has been used to form a supramolecular hydrogel, presenting a potential material for biomedical applications due to its low cytotoxicity and high antimicrobial properties (Singh et al., 2019).
Mechanism of Action
Target of Action
3-Nitrotyramine hydrochloride is structurally similar to Tyramine , a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine , suggesting that 3-Nitrotyramine may have a similar target of action.
Mode of Action
It is known that tyramine, a structurally similar compound, acts by inducing the release of catecholamine . This suggests that 3-Nitrotyramine may interact with its targets in a similar manner, leading to changes in catecholamine levels.
Biochemical Pathways
3-Nitrotyramine can be used as a nitrogen source by cultures of Escherichia coli utilizing a periplasmic amine oxidase (TynA) and cytosolic NAD-linked dehydrogenase (FeaB) . The biodegradation pathway involves an initial oxidation to 4-hydroxy-3-nitrophenylacetaldehyde which is further oxidized to 4-hydroxy-3-nitrophenylacetate . These biochemical pathways and their downstream effects are crucial for the metabolism of 3-Nitrotyramine.
Result of Action
It has been shown that 3-nitrotyrosine, a related compound, exhibits neurotoxicity when injected into rat dopaminergic cells . This suggests that 3-Nitrotyramine may have similar neurotoxic effects.
Action Environment
The action, efficacy, and stability of 3-Nitrotyramine hydrochloride can be influenced by various environmental factors. For instance, the presence of specific enzymes in the environment, such as the periplasmic amine oxidase (TynA) and cytosolic NAD-linked dehydrogenase (FeaB) in Escherichia coli, can affect the compound’s action .
properties
IUPAC Name |
4-(2-aminoethyl)-2-nitrophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-4-3-6-1-2-8(11)7(5-6)10(12)13;/h1-2,5,11H,3-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPYUAIZMVIUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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